molecular formula C18H15BF4O B162497 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate CAS No. 1911-95-1

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate

Cat. No. B162497
CAS RN: 1911-95-1
M. Wt: 334.1 g/mol
InChI Key: VSQLHNICZQQRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate (MDT) is a fluorescent dye used extensively in scientific research. It is a member of the pyrylium family of dyes and has a molecular weight of 367.2 g/mol. MDT is synthesized by the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid.

Scientific Research Applications

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is used extensively in scientific research as a fluorescent probe for imaging. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has also been used to study the uptake and transport of drugs in cells.

Mechanism Of Action

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is a cationic dye that binds to negatively charged sites in biological molecules. The dye is excited by light at a wavelength of 580 nm and emits light at a wavelength of 610 nm. The intensity of the emitted light is proportional to the concentration of the dye in the sample. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging.

Biochemical And Physiological Effects

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to have low toxicity in vitro and in vivo. It has been used in a variety of cell types, including mammalian cells, bacteria, and yeast. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to be membrane permeable, which allows it to enter cells and label intracellular structures.

Advantages And Limitations For Lab Experiments

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several advantages for lab experiments. It is a highly sensitive probe that can be used to detect low concentrations of biological molecules. It is also membrane permeable, which allows it to label intracellular structures. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging. However, 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several limitations. It is a cationic dye that binds to negatively charged sites in biological molecules, which limits its specificity. It is also prone to photobleaching, which can limit its usefulness for long-term imaging experiments.

Future Directions

There are several future directions for research on 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate. One area of research is the development of new derivatives of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate that have improved specificity and sensitivity. Another area of research is the development of new imaging techniques that use 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate as a probe. Finally, research on the use of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate in vivo is an area of active investigation, with potential applications in medical imaging and drug delivery.

Synthesis Methods

The synthesis of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate involves the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid. The reaction takes place in anhydrous acetonitrile and is typically carried out at room temperature. The yield of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is typically around 70%.

properties

CAS RN

1911-95-1

Product Name

2-Methyl-4,6-diphenylpyrylium tetrafluoroborate

Molecular Formula

C18H15BF4O

Molecular Weight

334.1 g/mol

IUPAC Name

2-methyl-4,6-diphenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C18H15O.BF4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1

InChI Key

VSQLHNICZQQRCG-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3

Pictograms

Corrosive

Origin of Product

United States

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